molecular formula C17H22N2O2 B2705105 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide CAS No. 2034440-20-3

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2705105
CAS No.: 2034440-20-3
M. Wt: 286.375
InChI Key: UGZRGAZLZQAMCM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound designed for pharmaceutical and biochemical research. Its molecular structure incorporates two key pharmacophoric elements: a 1-methyl-1H-indole moiety and a cyclopentane carboxamide group linked by a hydroxyethyl spacer. The indole scaffold is a privileged structure in medicinal chemistry, found in many biologically active molecules. Indole derivatives are frequently investigated for their potential as serotonin receptor agonists and as potent inhibitors of tubulin polymerization for anticancer research . The cyclopentane ring is a common feature used in drug design to explore conformational restraint and optimize pharmacokinetic properties; for instance, cyclopentane-containing structures have been developed as agonists for targets like the Formyl Peptide Receptor 2 (FPR2) . The presence of the carboxamide and hydroxyl groups enhances the molecule's potential for forming hydrogen bonds with biological targets, which can be critical for binding affinity and selectivity. This combination of features makes this compound a valuable intermediate or scaffold for researchers in drug discovery, particularly in the design and synthesis of novel therapeutic agents targeting neurological disorders, cancer, and inflammatory conditions. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-10,12,16,20H,2-5,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRGAZLZQAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction, and the cyclopentanecarboxamide group is added via an amide coupling reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl side chain would yield a ketone, while electrophilic substitution on the indole ring could introduce various functional groups .

Scientific Research Applications

Pharmacological Applications

Anticancer Properties
Research has indicated that compounds with indole structures, including N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of indole have been linked to the inhibition of nitric oxide production and antioxidant activity, which are crucial in cancer therapy .

Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective properties. They may play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Mechanistic Insights

The mechanisms through which this compound exerts its effects include:

  • Modulation of Receptor Activity : It has been investigated as an antagonist ligand for estrogen receptors, which is significant in the context of breast cancer treatment .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions that incorporate indole derivatives with cyclopentane carboxylic acids. The structural formula indicates a complex arrangement that contributes to its biological activity. The molecular formula is C23H25N2O2C_{23}H_{25}N_{2}O_{2}, with a molecular weight of 375.45 g/mol .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

StudyFocusFindings
Sinicropi et al. (2009)Anticancer activityDemonstrated inhibition of tumor cell line growth through apoptosis induction .
Recent Neuropharmacological StudiesNeuroprotective effectsIndicated potential benefits in modulating neurotransmitter systems .
Synthesis ResearchChemical characterizationConfirmed the structure and biological relevance through NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

  • The adamantane group in derivatives like 5a–y introduces rigidity and hydrophobicity, whereas the cyclopentane in the target compound offers a balance of flexibility and moderate lipophilicity.
  • The oxoacetamide moiety in adamantane derivatives (C=O adjacent to amide) may enhance hydrogen-bonding interactions compared to the simpler carboxamide in the target compound .

N-(Benzoylphenyl)-5-Substituted Indole-2-Carboxamides

Example Compound : N-(benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (e.g., compounds 8–12, 15) .

Feature Target Compound Benzoylphenyl-Indole Derivatives
Core Structure Cyclopentanecarboxamide Indole-2-carboxamide with benzoylphenyl substituent
Indole Substitution 1-methyl, 5-hydroxyethyl 5-methoxy or 5-chloro
Synthetic Route Presumed cyclopentane coupling Indole-2-carbonyl chloride + benzoylphenyl amines
Functional Groups Hydroxyethyl for potential H-bonding Methoxy/chloro groups for electronic modulation

Key Differences :

  • The 5-methoxy or 5-chloro substituents in these derivatives modulate electron density on the indole ring, contrasting with the hydroxyethyl group’s polarity in the target compound .

Sulfonamide-Linked Indole Derivatives

Example Compound : N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide .

Feature Target Compound Sulfonamide-Indole Derivatives
Core Structure Carboxamide Thiophene sulfonamide
Indole Substitution 1-methyl, 5-hydroxyethyl 1-allyl, 2-sulfonamide
Synthetic Route Not detailed in evidence Pd-mediated coupling of sulfonamide and indole
Functional Groups Hydroxyethyl for solubility Iodo and sulfonamide groups for halogen bonding

Key Differences :

  • Sulfonamide-linked derivatives prioritize halogenated and sulfur-based functionalities, which may confer distinct binding profiles compared to the carboxamide and hydroxyethyl groups in the target compound.
  • The allyl substitution on the indole nitrogen in these derivatives introduces steric effects absent in the 1-methyl substitution of the target compound .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2C_{17}H_{23}N_3O_2, with a molecular weight of 299.39 g/mol. The compound features an indole moiety, which is critical for its biological activity, along with a cyclopentane structure and a hydroxyethyl group.

Mechanisms of Biological Activity

Indole derivatives, including this compound, exhibit various mechanisms through which they exert their biological effects:

  • Antioxidant Activity : The hydroxy group in the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Research indicates that indole derivatives can inhibit the proliferation of cancer cells. Studies have shown that compounds similar to this one can act as antagonists of estrogen receptors, which are often overexpressed in breast cancer cells .
  • Anti-inflammatory Effects : Some indole derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Research Findings and Case Studies

Numerous studies have investigated the biological activity of indole derivatives. Here are some key findings related to this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantExhibits significant free radical scavenging activity.
AnticancerInhibits growth in various human tumor cell lines; acts as an estrogen receptor antagonist.
Anti-inflammatoryReduces levels of pro-inflammatory cytokines in vitro.

Experimental Studies

In a study conducted by Sinicropi et al., various indole derivatives were synthesized and evaluated for their biological activities, including their ability to inhibit nitric oxide production and their antioxidant properties . The results indicated that these compounds could significantly reduce oxidative stress markers in treated cells.

Another investigation focused on the synthesis and characterization of cyclopenta[b ]indole derivatives, highlighting their potential as bioactive agents due to their structural similarities with known pharmacologically active compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopentanecarboxamide?

  • Methodological Answer :

  • Step 1 : Use peptide coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM) to activate carboxylic acid intermediates. This facilitates amide bond formation between cyclopentanecarboxylic acid and the hydroxyethyl-indole derivative .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:3) mobile phase. Adjust stoichiometry and reaction time based on TLC spots .
  • Step 3 : Purify intermediates using acid-base workup (e.g., 10% sodium bicarbonate washes) and dry organic layers over anhydrous Na₂SO₄ .

Q. How is the compound characterized spectroscopically and structurally?

  • Methodological Answer :

  • 1H/13C NMR : Dissolve the compound in DMSO-d₆ and analyze chemical shifts to confirm proton environments (e.g., indole NH, hydroxyl protons) and carbon backbone integrity. Look for deshielded peaks indicative of amide bonds .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .
  • X-ray Crystallography : Grow single crystals via slow evaporation and solve the structure using SHELX software (e.g., SHELXL for refinement). Validate bond lengths and angles against expected values .

Advanced Research Questions

Q. What experimental design challenges arise in crystallographic analysis of this compound?

  • Methodological Answer :

  • Challenge 1 : Crystal twinning or low-resolution data. Use SHELXL’s TWIN command to model twinned data and refine with HKLF5 format .
  • Challenge 2 : Disorder in the cyclopentane or indole moieties. Apply restraints (e.g., DFIX, SIMU) to stabilize refinement and validate with residual density maps .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to ensure conformational consistency between solution and solid-state structures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications to:
  • The indole ring (e.g., halogenation at C5, methylation at N1) .
  • The cyclopentane moiety (e.g., ketone vs. hydroxyl substitutions) .
  • Step 2 : Screen derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency .
  • Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Validate predictions with mutagenesis studies .

Q. How should researchers address contradictions in biological assay data for this compound?

  • Methodological Answer :

  • Approach 1 : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. Use positive/negative controls (e.g., known inhibitors) .
  • Approach 2 : Employ orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Cross-validate with cellular models (e.g., cytotoxicity assays) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance. Report confidence intervals to highlight reproducibility limits .

Key Methodological Insights

  • Synthesis : TBTU-mediated coupling in DCM ensures high yields, but alternative agents (e.g., HATU) may improve efficiency for sterically hindered intermediates .
  • Crystallography : SHELX’s robustness in handling high-resolution data makes it ideal for resolving conformational flexibility in the hydroxyethyl-indole group .
  • SAR Design : Prioritize substituents that enhance solubility (e.g., polar groups) without disrupting hydrophobic interactions critical for target binding .

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